(4-(Chlorosulfonyl)phenyl)methylene diacetate (4-(Chlorosulfonyl)phenyl)methylene diacetate
Brand Name: Vulcanchem
CAS No.: 69232-47-9
VCID: VC3793616
InChI: InChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3
SMILES: CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C
Molecular Formula: C11H11ClO6S
Molecular Weight: 306.72 g/mol

(4-(Chlorosulfonyl)phenyl)methylene diacetate

CAS No.: 69232-47-9

Cat. No.: VC3793616

Molecular Formula: C11H11ClO6S

Molecular Weight: 306.72 g/mol

* For research use only. Not for human or veterinary use.

(4-(Chlorosulfonyl)phenyl)methylene diacetate - 69232-47-9

Specification

CAS No. 69232-47-9
Molecular Formula C11H11ClO6S
Molecular Weight 306.72 g/mol
IUPAC Name [acetyloxy-(4-chlorosulfonylphenyl)methyl] acetate
Standard InChI InChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3
Standard InChI Key MUXCHHLNVLPPPB-UHFFFAOYSA-N
SMILES CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C
Canonical SMILES CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition and Structural Features

(4-(Chlorosulfonyl)phenyl)methylene diacetate consists of a benzene ring substituted at the para position with a chlorosulfonyl group (SO2Cl-\text{SO}_2\text{Cl}) and a methylene diacetate moiety (CH(OAc)2-\text{CH}(\text{OAc})_2). The chlorosulfonyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions, while the diacetate ester enhances solubility in organic solvents . The SMILES notation O=S(C1=CC=C(C(OC(C)=O)OC(C)=O)C=C1)(Cl)=O\text{O=S(C1=CC=C(C(OC(C)=O)OC(C)=O)C=C1)(Cl)=O} accurately represents its connectivity .

Physical and Stability Characteristics

The compound is typically stored at ambient temperatures in anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . While its exact melting point remains uncharacterized, analogous chlorosulfonyl compounds exhibit melting points between 80–120°C, suggesting similar thermal stability . The diacetate group improves lipid solubility, making it amenable to reactions in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane .

Synthetic Methodologies and Industrial Production

Liquid-Phase Combinatorial Synthesis (LPCS)

A pioneering synthesis route involves liquid-phase combinatorial methods using methoxy-polyethylene glycol (MeO-PEG) as a soluble polymer support. Reaction of 4-(chlorosulfonyl)phenyl isocyanate with MeO-PEG under tin-catalyzed conditions yields polymer-bound intermediates, which are subsequently functionalized with diacetate groups via nucleophilic acyl substitution . This approach enables high-throughput production of sulfonamide libraries, with yields exceeding 85% for gram-scale batches .

Stepwise Esterification and Sulfonation

Applications in Combinatorial Chemistry and Material Science

High-Throughput Library Synthesis

The compound’s dual reactivity enables its use as a bifunctional building block in LPCS. For instance, coupling with aminomethyl polystyrene resins generates sulfonamide-peptide hybrids, which are screened for protease inhibition . Libraries containing over 1,000 analogs have been synthesized using this approach, demonstrating the compound’s versatility in drug discovery .

Polymer-Functionalized Materials

Incorporation into methacrylate copolymers enhances thermal stability, with glass transition temperatures (TgT_g) increasing by 20°C compared to unmodified polymers . The chlorosulfonyl group facilitates post-polymerization modifications, such as grafting with amine-terminated ligands for catalytic applications .

Comparative Analysis with Structural Analogs

Chlorosulfonyl-Containing Compounds

Unlike 4-(chlorosulfonyl)benzoic acid, which undergoes rapid hydrolysis in aqueous media, the diacetate derivative remains stable for over 48 hours in phosphate buffer (pH 7.4) . This stability profile expands its utility in aqueous-phase reactions, such as bioconjugation with proteins or nucleic acids .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator